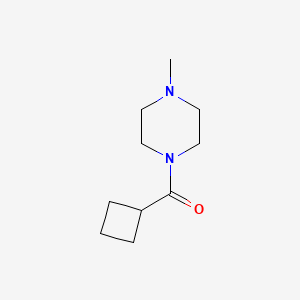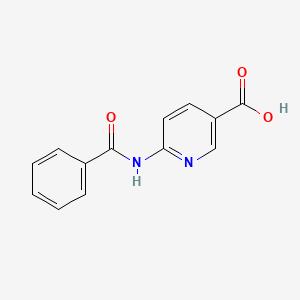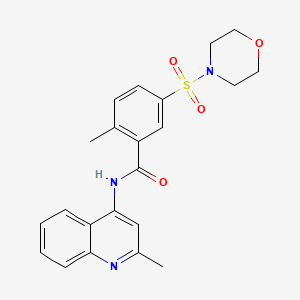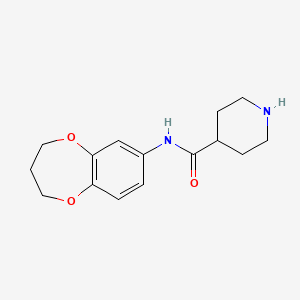
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate, also known as DCQ, is a chemical compound that has been widely used in scientific research due to its unique properties. DCQ is a heterocyclic compound that contains both a quinoline and a benzene ring, making it a versatile molecule that can interact with a variety of biological targets.
作用机制
The mechanism of action of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate involves its ability to interact with specific biological targets. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been shown to inhibit the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has also been shown to inhibit the activity of protein kinase CK2 by binding to the enzyme and preventing it from phosphorylating its target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate are dependent on its ability to interact with specific biological targets. Inhibition of topoisomerase II by (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can lead to DNA damage and cell death. Inhibition of protein kinase CK2 by (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can lead to decreased cell growth and proliferation. These effects have been studied in various biological systems, including cancer cells and neurons.
实验室实验的优点和局限性
One advantage of using (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate in lab experiments is its ability to interact with multiple biological targets, making it a versatile molecule that can be used to study a variety of biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. One limitation of using (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate is its solubility, which can make it difficult to dissolve in some solvents.
未来方向
There are several future directions for research involving (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate. One direction is to study its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to explore its interactions with other biological targets, such as enzymes involved in inflammation and immune response. Additionally, further studies are needed to determine the optimal concentrations and dosages of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate for use in lab experiments.
合成方法
The synthesis of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can be achieved through several methods, including the reaction of 5,7-dichloro-8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 5,7-dichloro-8-nitroquinoline with 3,4-dimethylbenzenesulfonyl chloride followed by reduction of the nitro group to an amino group. The synthesis of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can also be achieved through the reaction of 5,7-dichloro-8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl isocyanate.
科学研究应用
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been widely used in scientific research due to its ability to interact with a variety of biological targets. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has also been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in cell growth and proliferation. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been used to study the role of these enzymes in various biological processes, including cancer and neurodegenerative diseases.
属性
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-5-6-12(8-11(10)2)24(21,22)23-17-15(19)9-14(18)13-4-3-7-20-16(13)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYAMHASWYSRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)

![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)

![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)

![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)


![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)